molecular formula C23H21N3O B11328979 2-(2,3-dihydro-1H-indol-1-yl)-7-(2-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one

2-(2,3-dihydro-1H-indol-1-yl)-7-(2-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B11328979
M. Wt: 355.4 g/mol
InChI Key: QYJGHWPOSOMZQL-UHFFFAOYSA-N
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Description

2-(2,3-dihydro-1H-indol-1-yl)-7-(2-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dihydro-1H-indol-1-yl)-7-(2-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Indole Derivative: Starting with an indole precursor, the compound undergoes various substitutions to introduce the desired functional groups.

    Quinazolinone Formation: The indole derivative is then reacted with appropriate reagents to form the quinazolinone core.

    Final Coupling: The final step involves coupling the indole and quinazolinone moieties under specific conditions, such as using a catalyst or under reflux.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalysis: Using catalysts to speed up the reaction.

    Solvent Selection: Choosing solvents that enhance the reaction rate and product solubility.

    Temperature Control: Maintaining optimal temperatures to ensure the desired reaction pathway.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dihydro-1H-indol-1-yl)-7-(2-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms using oxidizing agents.

    Reduction: Reduction of specific functional groups using reducing agents.

    Substitution: Substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Using it as an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2,3-dihydro-1H-indol-1-yl)-7-(2-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets. These may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate their activity.

    Pathway Interference: Affecting specific biochemical pathways within cells.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar quinazolinone cores but different substituents.

    Indole Derivatives: Compounds with indole structures and varying functional groups.

Uniqueness

2-(2,3-dihydro-1H-indol-1-yl)-7-(2-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one is unique due to its specific combination of indole and quinazolinone moieties, which may confer distinct biological activities and chemical properties.

Properties

Molecular Formula

C23H21N3O

Molecular Weight

355.4 g/mol

IUPAC Name

2-(2,3-dihydroindol-1-yl)-7-(2-methylphenyl)-7,8-dihydro-6H-quinazolin-5-one

InChI

InChI=1S/C23H21N3O/c1-15-6-2-4-8-18(15)17-12-20-19(22(27)13-17)14-24-23(25-20)26-11-10-16-7-3-5-9-21(16)26/h2-9,14,17H,10-13H2,1H3

InChI Key

QYJGHWPOSOMZQL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2CC3=NC(=NC=C3C(=O)C2)N4CCC5=CC=CC=C54

Origin of Product

United States

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